2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile
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Overview
Description
2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, featuring a chloro and methyl substituent on the pyridine ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile typically involves the reaction of 4-chloro-6-methylpyridine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of specific proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-4-methylpyridin-2-yl)acetonitrile
- 2-(4-Chloro-2-methylpyridin-3-yl)acetonitrile
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-(4-Chloro-6-methylpyridin-2-YL)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized organic molecules and potential pharmaceuticals .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-7(9)5-8(11-6)2-3-10/h4-5H,2H2,1H3 |
InChI Key |
RXZLFPJWDQZFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CC#N)Cl |
Origin of Product |
United States |
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